molecular formula C12H11NO2 B2655360 3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile CAS No. 1337839-72-1

3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No. B2655360
CAS RN: 1337839-72-1
M. Wt: 201.225
InChI Key: HREDCXDGJJPZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 . This compound is used for research purposes .

Scientific Research Applications

Photochemical Reactions and Electron Transfer

The study by Kojima et al. (1989) explores the electron transfer resulting from the excitation of contact charge transfer complexes involving styrene derivatives and oxygen. This research highlights the role of oxygen as an electron acceptor in the formation of various products through irradiation, contributing to the understanding of photochemical reactions in organic compounds. The findings could be relevant for the synthesis and manipulation of complex organic molecules, including naphthalene derivatives (Kojima, Sakuragi, & Tokumaru, 1989).

Diels-Alder Reactions

Kolis et al. (1998) discuss the activation of styrenes toward Diels-Alder cycloadditions by Osmium(II), leading to the synthesis of stereodefined decalin ring systems. This process utilizes 4-methoxystyrene complexes in reactions with electron-deficient olefins to form tetrahydronaphthalene complexes. The research offers insights into the synthesis of complex ring systems and could inform methods for constructing molecules with the core structure of "3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile" (Kolis, Chordia, Liu, Kopach, & Harman, 1998).

Benzylic Oxygenations

Research by Ramdayal, Kiemle, and Lalonde (1999) on directed, DDQ-promoted benzylic oxygenations of tetrahydronaphthalenes provides insight into positional preferences and the influence of aromatic substituents on oxygenation reactions. This work could have implications for the functionalization of naphthalene derivatives, enhancing their utility in various chemical syntheses (Ramdayal, Kiemle, & Lalonde, 1999).

Synthesis of Novel Oximes

The synthesis and biological evaluation of oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene by Zhuang and Hartmann (1998) describe the creation of nonsteroidal inhibitors, focusing on the chemical synthesis aspect. While the primary context is biological, the synthetic methods and chemical transformations discussed are relevant for the broader field of organic chemistry (Zhuang & Hartmann, 1998).

Electrophilic Reactivity

A study by Cottyn et al. (2009) investigates the versatile electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, offering insights into sigma-complexation processes and the electrophilicity of organic compounds. Understanding such reactivity can be essential for designing and synthesizing compounds with specific functional groups or reactivity patterns (Cottyn, Starosotnikov, Vichard, Goumont, Shevelev, & Terrier, 2009).

properties

IUPAC Name

3-methoxy-5-oxo-7,8-dihydro-6H-naphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-6-10-8(5-9(12)7-13)3-2-4-11(10)14/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREDCXDGJJPZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC(=O)C2=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1337839-72-1
Record name 3-METHOXY-5-OXO-6,7,8-TRIHYDRONAPHTHALENE-2-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.